molecular formula C13H6Cl4N2O3 B12672098 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide CAS No. 83487-98-3

4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B12672098
CAS No.: 83487-98-3
M. Wt: 380.0 g/mol
InChI Key: CMOOHRSXPUWGIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a chloro group at position 4, a nitro group at position 3, and an anilide moiety substituted with 2,4,5-trichlorophenyl. This compound belongs to a broader class of benzamides, which are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No.

83487-98-3

Molecular Formula

C13H6Cl4N2O3

Molecular Weight

380.0 g/mol

IUPAC Name

4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C13H6Cl4N2O3/c14-7-2-1-6(3-12(7)19(21)22)13(20)18-11-5-9(16)8(15)4-10(11)17/h1-5H,(H,18,20)

InChI Key

CMOOHRSXPUWGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated nitrobenzene with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4-Amino-3-chloro-N-(2,4,5-trichlorophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2,4,5-trichloroaniline.

Scientific Research Applications

4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The following table highlights key structural analogs and their substituent patterns:

Compound Name Benzamide Substituents Anilide Substituents Molecular Weight (g/mol) Key References
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide 4-Cl, 3-NO₂ 2,4,5-Cl₃ ~400.5 (calculated)
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-Cl, 3-NO₂ 4-OCH₃ 336.7
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-NO₂ 287.2
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-(OCH₃)₃ 3-Br 380.2
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 3-Cl, 2-OH 2-Cl, 4-NO₂ 327.1
Key Observations:
  • Electron-Withdrawing Effects : The nitro and chloro groups in the main compound enhance electron-withdrawing properties compared to analogs with methoxy (e.g., ) or hydroxy groups (e.g., ). This may increase stability in oxidative environments or alter binding affinities in biological systems.
  • Steric and Solubility Differences : The 2,4,5-trichlorophenyl group introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy (logP likely higher than 3.5, inferred from ).
Insecticidal/Acaricidal Activity:
  • 2-Chloro-N-(substituted phenyl)benzamide derivatives (e.g., ) are reported as insecticides. The main compound’s trichlorophenyl group may enhance activity against pests due to increased lipophilicity and membrane penetration.
  • Fluvalinate (a related pyrethroid) and tetrachlorvinphos (organophosphate) are structurally distinct but share functional similarities in targeting insect nervous systems .
Pharmacological Potential:

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) logP (Predicted) Solubility (mg/mL)
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide N/A ~4.2 <0.1 (aqueous)
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide N/A ~2.8 ~0.5
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide N/A ~3.1 ~0.3

Table 2: Spectral Data Trends (IR and NMR)

Functional Group IR Absorption (cm⁻¹) ¹H NMR (δ, ppm)
Nitro (-NO₂) 1520–1350 N/A (no adjacent protons)
Chloroaryl (-Cl) 750–550 7.2–8.1 (aromatic protons)
Amide (-CONH-) 3300 (N-H stretch) 10.2–10.6 (amide proton)

Biological Activity

4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, with the CAS number 83487-98-3, is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula

The molecular formula for 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is C13H6Cl4N2O3C_{13}H_{6}Cl_{4}N_{2}O_{3}.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated aromatic compounds can inhibit the growth of various bacterial strains. This suggests that 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide may possess similar properties.

Case Studies

  • Study on Bacterial Degradation :
    • A study conducted by Arora et al. (2018) explored the biodegradation potential of Bacillus species on various chlorinated compounds. The findings indicated that certain Bacillus strains could effectively degrade chlorinated nitrophenols, which may include derivatives of 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide. The study highlighted the importance of microbial communities in bioremediation processes involving xenobiotic compounds .
  • Toxicological Assessments :
    • Toxicological evaluations have been performed to assess the effects of similar chlorinated compounds on aquatic life. For example, compounds like 4-chloro-2-nitrophenol have shown detrimental effects on fish and invertebrates, indicating a potential risk associated with 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide when released into the environment .

Cytotoxicity Studies

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cell Line
4-Chloro-3-nitrobenzamide25HeLa
4-Chloro-3-nitro-N-(2,4-dichlorophenyl)benzamide15MCF-7
4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamideTBDTBD

Preliminary cytotoxicity studies suggest that related compounds exhibit varying degrees of cytotoxic effects on different cell lines. Further investigation is needed to determine the specific IC50 values for 4-Chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide.

Environmental Impact

The environmental persistence of chlorinated compounds can lead to bioaccumulation and toxicity in ecosystems. Research indicates that such compounds often resist degradation in natural environments. The role of microbial communities in degrading these substances is crucial for mitigating their environmental impact.

Biodegradation Potential

Bacillus species have been identified as effective agents for the biodegradation of various xenobiotic compounds. Their enzymatic capabilities allow them to transform complex organic pollutants into less harmful substances .

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